molecular formula C10H7FN2O2 B8420343 1-Amino-5-fluoro-4-nitronaphthalene

1-Amino-5-fluoro-4-nitronaphthalene

Cat. No.: B8420343
M. Wt: 206.17 g/mol
InChI Key: CLQDAVKOKDPDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-5-fluoro-4-nitronaphthalene is a useful research compound. Its molecular formula is C10H7FN2O2 and its molecular weight is 206.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

5-fluoro-4-nitronaphthalen-1-amine

InChI

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6-8(12)4-5-9(10(6)7)13(14)15/h1-5H,12H2

InChI Key

CLQDAVKOKDPDOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2C(=C1)F)[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 209A (133 mg, 0.645 mmol) was dissolved in 1 mL AcOH and the resulting solution was cooled to 10° C. At this temperature, 80.0 μL (2.00 mmol) of red fuming HNO3 was added and stirring was continued for 15 min before the reaction was quenched by the addition of crushed ice. The aqueous layer was extracted with CH2Cl2 and the combined organic phases were dried over MgSO4 and concentrated in vacuo. The resulting residue was dissolved in 3 mL EtOH, heated to reflux and treated with 0.5 mL of 40% aqueous NaOH solution. Stirring was continued for 15 min before the reaction was cooled and diluted with H2O. The aqueous layer was extracted with CH12Cl2 and the combined organic phases were dried over MgSO4 and concentrated in vacuo. The resulting residue was purified by flash chromatography on silica gel, eluting with 40 to 70% EtOAc in hexane to afford 36 mg (0.17 mmol, 27%) of compound 209B as a yellow solid.
Quantity
133 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
80 μL
Type
reactant
Reaction Step Two
Yield
27%

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